Biosynthetic Position: Demethylmacrocin as a Precise Penultimate Intermediate
Demethylmacrocin is the specific substrate for demethylmacrocin O-methyltransferase (TylE), which catalyzes its conversion to macrocin as the penultimate step in tylosin biosynthesis. This reaction must precede the terminal methylation of macrocin to tylosin by macrocin O-methyltransferase (TylF) [1]. Bioconversion studies using a *Streptomyces fradiae* mutant blocked in tylactone biosynthesis demonstrated the efficiency of this step: 23 potential intermediates were evaluated for their conversion to tylosin, confirming demethylmacrocin's place in the preferred pathway [2].
| Evidence Dimension | Enzymatic reaction order and substrate specificity |
|---|---|
| Target Compound Data | Demethylmacrocin is the sole substrate for TylE; 2‴-O-methylation of demethylmacrocin occurs before 3‴-O-methylation of macrocin. |
| Comparator Or Baseline | Macrocin is the substrate for TylF; Tylosin is the final, fully methylated product. |
| Quantified Difference | The TylE-catalyzed reaction is an absolute prerequisite for the TylF-catalyzed step. Mutants blocked in 2‴-O-methylation of demethylmacrocin (tylE mutants) accumulate demethylmacrocin and fail to produce tylosin [1]. |
| Conditions | In vivo bioconversion in *S. fradiae* mutants; in vitro enzyme assays. |
Why This Matters
This confirms demethylmacrocin's unique and non-redundant role as a biosynthetic intermediate, making it the only compound of its class suitable for studying the TylE enzyme or for metabolic engineering aimed at accumulating specific pathway intermediates.
- [1] Baltz, R. H., & Seno, E. T. (1981). Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin. *Antimicrobial Agents and Chemotherapy*, 20(2), 214–225. View Source
- [2] Baltz, R. H., Seno, E. T., Stonesifer, J., & Wild, G. M. (1983). Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin. *The Journal of Antibiotics*, 36(2), 131–141. View Source
